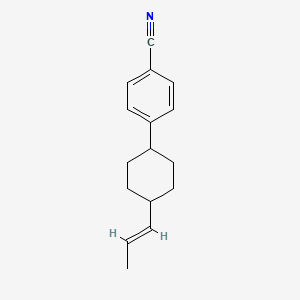

4-(trans-4-((E)-Prop-1-en-1-yl)cyclohexyl)benzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[4-[(E)-prop-1-enyl]cyclohexyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N/c1-2-3-13-4-8-15(9-5-13)16-10-6-14(12-17)7-11-16/h2-3,6-7,10-11,13,15H,4-5,8-9H2,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFVBLRKVRNUULX-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1CCC(CC1)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C1CCC(CC1)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101219263 | |

| Record name | 4-[trans-4-(1E)-1-Propen-1-ylcyclohexyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101219263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96184-40-6 | |

| Record name | 4-[trans-4-(1E)-1-Propen-1-ylcyclohexyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101219263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzonitrile, 4-[trans-4-(1E)-1-propen-1-ylcyclohexyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.686 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(trans-4-((E)-Prop-1-en-1-yl)cyclohexyl)benzonitrile chemical structure

An In-Depth Technical Guide to 4-(trans-4-((E)-Prop-1-en-1-yl)cyclohexyl)benzonitrile: Structure, Properties, and Applications in Advanced Materials

Abstract

This technical guide provides a comprehensive analysis of this compound, a key mesogenic compound utilized in the field of materials science. We will dissect its molecular architecture, focusing on the critical stereochemical elements that govern its physicochemical properties and its function as a liquid crystal. This document will explore its anticipated spectroscopic profile, propose a robust synthetic pathway with mechanistic justifications, and contextualize its application within liquid crystal technologies. This guide is intended for researchers, chemists, and materials scientists engaged in the design and application of advanced functional materials.

Part 1: Molecular Architecture and Physicochemical Properties

The functionality of this compound in applied materials science is a direct consequence of its specific and highly-defined molecular structure. Each component of the molecule contributes to its overall rod-like (calamitic) shape, which is a prerequisite for the formation of liquid crystalline phases.

Systematic Nomenclature and Structural Elucidation

The IUPAC name, this compound, precisely describes the arrangement of its constituent parts:

-

Benzonitrile: This forms the polar head of the molecule. It consists of a benzene ring substituted with a nitrile (-C≡N) group. The high dipole moment of the nitrile group is crucial for inducing the dielectric anisotropy required for liquid crystal display (LCD) operation.

-

Cyclohexyl: A six-membered aliphatic ring that acts as a rigid, non-aromatic spacer.

-

4-(...cyclohexyl)benzonitrile: The cyclohexyl ring is connected to the fourth (para) position of the benzonitrile ring, ensuring a linear extension of the molecular axis.

-

trans-4-(...): This is a critical stereochemical descriptor. The benzonitrile and the prop-1-en-1-yl substituents are located on opposite sides of the cyclohexane ring (a 1,4-diaxial or 1,4-diequatorial relationship). This trans configuration minimizes steric hindrance and locks the molecule into the desired linear conformation.

-

(E)-Prop-1-en-1-yl: This is an unsaturated three-carbon chain attached to the cyclohexane ring. The (E)-configuration (from the German entgegen, meaning opposite) specifies that the higher-priority groups on each carbon of the double bond are on opposite sides. This maintains the linearity of the alkyl tail.

The compound is registered under CAS Number 96184-40-6 , with a molecular formula of C16H19N and a molecular weight of approximately 225.34 g/mol [1].

Physicochemical Data Summary

The bulk properties of the compound are a reflection of its molecular structure, dictating its phase behavior and suitability for specific applications.

| Property | Value | Source(s) |

| CAS Number | 96184-40-6 | [1] |

| Molecular Formula | C16H19N | [1] |

| Molecular Weight | 225.34 g/mol | [1] |

| Appearance | White to almost white powder or crystal | |

| Purity | Typically >98.0% (GC) | |

| Melting Point | 64.0 to 75.0 °C | |

| Synonyms | 1-Cyano-4-[trans-4-[(E)-1-propenyl]cyclohexyl]benzene | [1] |

Anticipated Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show distinct regions. The aromatic protons on the benzonitrile ring would appear as two doublets in the 7.0-7.8 ppm range, characteristic of a 1,4-disubstituted benzene ring. The vinyl protons of the (E)-prop-1-enyl group would resonate around 5.3-5.8 ppm, exhibiting a large coupling constant (J ≈ 15 Hz) typical for a trans-alkene. The protons of the cyclohexane ring would produce a complex series of multiplets in the aliphatic region (1.0-2.5 ppm). The terminal methyl group would appear as a doublet around 1.6-1.8 ppm.

-

¹³C NMR: The carbon spectrum would be characterized by a signal for the nitrile carbon around 118-120 ppm. Aromatic carbons would appear between 110 and 150 ppm. The sp² carbons of the alkene would be found in the 125-135 ppm region, while the sp³ carbons of the cyclohexane ring and the methyl group would resonate upfield (< 45 ppm).

-

FTIR Spectroscopy: The infrared spectrum would provide clear functional group information. A sharp, intense absorption band around 2220-2230 cm⁻¹ would confirm the presence of the nitrile (C≡N) stretch. A medium intensity peak around 1660-1675 cm⁻¹ would correspond to the C=C stretch of the alkene. C-H stretching vibrations for the aromatic ring would be observed just above 3000 cm⁻¹, while aliphatic C-H stretches would appear just below 3000 cm⁻¹.

Part 2: Synthesis and Mechanistic Insights

The synthesis of liquid crystal molecules like this compound requires precise control over stereochemistry to achieve the desired material properties. The following represents a logical and robust hypothetical pathway informed by established organic chemistry methodologies[3][4].

Retrosynthetic Analysis and Proposed Pathway

A logical disconnection approach points to a Wittig-type or Horner-Wadsworth-Emmons (HWE) reaction as the key step for constructing the (E)-alkene with high stereoselectivity. The benzonitrile-cyclohexane core can be assembled beforehand.

Caption: Retrosynthetic analysis via HWE reaction.

This leads to a two-stage synthetic protocol: preparation of the aldehyde intermediate followed by the stereoselective olefination.

Experimental Protocol (Hypothetical)

Stage 1: Synthesis of 4-(trans-4-Formylcyclohexyl)benzonitrile (Aldehyde Intermediate)

-

Starting Material: Commercially available 4-(trans-4-hydroxymethylcyclohexyl)benzonitrile.

-

Oxidation: Dissolve the starting alcohol in dichloromethane (DCM). Add pyridinium chlorochromate (PCC) or use a Swern oxidation protocol (oxalyl chloride, DMSO, triethylamine) at low temperature (-78 °C).

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction appropriately (e.g., by adding silica gel for PCC or aqueous solution for Swern). Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the pure aldehyde.

Stage 2: Horner-Wadsworth-Emmons Olefination

-

Phosphonate Anion Formation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve diethyl ethylphosphonate in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C. Add a strong base, such as sodium hydride (NaH), portion-wise. Allow the mixture to stir until hydrogen evolution ceases.

-

Aldehyde Addition: Add a solution of 4-(trans-4-formylcyclohexyl)benzonitrile (from Stage 1) in anhydrous THF to the phosphonate anion solution dropwise at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours or until TLC indicates completion.

-

Workup: Carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification and Characterization: Remove the solvent under reduced pressure. Purify the resulting solid by recrystallization or column chromatography to yield the final product, this compound. Confirm identity and purity via NMR, FTIR, and melting point analysis.

Causality Behind Experimental Choices

-

Choice of HWE Reaction: The Horner-Wadsworth-Emmons reaction is specifically chosen over the standard Wittig reaction because it strongly favors the formation of the thermodynamically more stable (E)-alkene, which is essential for the target molecule's linear geometry. The stabilized phosphonate ylide allows for reversible addition, leading to the preferred stereochemical outcome.

-

Inert Atmosphere and Anhydrous Conditions: The phosphonate anion is a strong base and is highly reactive towards water and oxygen. Failure to maintain anhydrous and inert conditions would quench the anion, preventing the reaction from proceeding and significantly reducing the yield. This is a self-validating system; a successful reaction confirms that the conditions were appropriate.

Part 3: Application in Materials Science

The historical development of cyclohexylbenzonitrile compounds was driven by the need for stable, effective liquid crystal materials for display technologies[3]. This compound is a modern iteration of this class of molecules.

Structure-Property Relationship Workflow

The utility of this molecule is a direct result of specific structural features creating desirable bulk properties.

Caption: From molecular structure to material application.

Role in Liquid Crystal Mixtures

Pure compounds rarely have all the necessary properties for a commercial display. Instead, this compound is used as a component in a eutectic mixture of several liquid crystals. Its specific contributions are:

-

Nematic Phase Stability: Its rigid, calamitic structure promotes the formation of the nematic phase, where molecules have long-range orientational order but no positional order. This is the operational phase for most common LCDs[5][6].

-

Tuning Clearing Point: The clearing point is the temperature at which the material transitions from the liquid crystal phase to an isotropic liquid. By adding this compound to a mixture, engineers can precisely tune the operational temperature range of the final display device.

-

Dielectric Anisotropy: The polar nitrile group gives the molecule a strong dipole moment. This results in positive dielectric anisotropy, meaning the material has a higher permittivity parallel to the molecular axis than perpendicular to it. This property is what allows the liquid crystal molecules to be aligned by an external electric field, the fundamental principle behind switching pixels on and off in an LCD.

Part 4: Conclusion

This compound stands as an exemplary molecule in the field of materials science, where precise molecular engineering dictates macroscopic function. Its carefully controlled stereochemistry—both the trans-cyclohexane linkage and the (E)-alkene bond—ensures the molecular linearity essential for liquid crystal behavior. The terminal nitrile group imparts the necessary polarity for electric field response. Through understanding its structure, synthesis, and physical properties, researchers can effectively utilize this and similar compounds to engineer the next generation of advanced optical and electronic materials.

References

- Title: Trans-4-(4'-N-Propylcyclohexyl)

- Title: 4-(trans-4-Pentylcyclohexyl)

- Title: Buy trans-4-(4-Pentylcyclohexyl)

- Title: 4-(trans-4-propylcyclohexyl)

- Title: 4-(trans-4-((E)-Prop-1-en-1-yl)cyclohexyl)

- Title: 4-(trans-4-propylcyclohexyl)benzonitrile | 61203-99-4 (Korean)

- Title: TRANS-4-(4-PROPYL-CYCLOHEXYL)

- Title: 4-(trans-4-Pentylcyclohexyl)benzonitrile 99%, liquid crystal (nematic)

- Title: Benzonitrile,4-[2-(trans-4-propylcyclohexyl)

- Title: CAS 61203-99-4: 4-(trans-4-Propylcyclohexyl)

- Title: 4-(trans-4-Pentylcyclohexyl)

- Title: Supplementary Information - The Royal Society of Chemistry Source: The Royal Society of Chemistry URL

- Title: 4-[trans-4-[(E)

- Title: 4-[trans-4-[(E)

- Title: 4-[trans-4-[(E)

- Title: Trans-4-[4-[1-(e)

Sources

4-(trans-4-((E)-Prop-1-en-1-yl)cyclohexyl)benzonitrile CAS number

An In-depth Technical Guide to 4-(trans-4-((E)-Prop-1-en-1-yl)cyclohexyl)benzonitrile

Executive Summary: This document provides a comprehensive technical overview of this compound, a key compound in the field of materials science. Identified by its CAS Number 96184-40-6, this molecule is a cornerstone in the formulation of nematic liquid crystal mixtures.[1][2] Its unique molecular architecture, featuring a polar benzonitrile head, a rigid cyclohexyl ring, and a propenyl tail, imparts the specific anisotropic properties required for electro-optical applications. This guide details its physicochemical properties, proposes a logical synthetic pathway, outlines its primary application in liquid crystal technologies, and provides essential safety and handling protocols for laboratory and research settings.

Introduction

This compound is a thermotropic liquid crystal, a state of matter that exhibits properties between those of a conventional liquid and a solid crystal.[3] Specifically, it is classified as a nematic liquid crystal, characterized by molecules that have long-range orientational order but no long-range positional order.[3] The significance of this compound and its analogs, such as those with propyl, pentyl, or heptyl tails, lies in their application as components in liquid crystal displays (LCDs).[4][5][6] The molecular structure is deliberately designed: the rigid core (phenyl and cyclohexyl groups) provides stability, while the polar cyano group (-C≡N) creates a strong dipole moment, allowing the molecule's orientation to be manipulated by an external electric field. This electro-optical switching is the fundamental principle behind LCD technology.

Physicochemical and Structural Properties

The functional properties of this compound are a direct result of its chemical structure and physical characteristics. A summary of its key properties is presented below.

Table 1: Core Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 96184-40-6 | [1][2] |

| Molecular Formula | C₁₆H₁₉N | [1] |

| Molecular Weight | 225.34 g/mol | [1] |

| Synonyms | 1-Cyano-4-[trans-4-[(E)-1-propenyl]cyclohexyl]benzene | [1][2] |

| Appearance | White to almost white crystalline powder | [2] |

| Melting Point | 64-75 °C | [2] |

| Purity | >98.0% (by GC) | [2] |

| Solubility | Soluble in Methanol | [1] |

The molecule's architecture is crucial for its function. The trans configuration of the cyclohexyl ring and the (E)-isomer of the propenyl group create a linear, rod-like shape. This geometry is essential for the formation of the ordered, yet fluid, nematic phase.

Caption: Key structural components of the title compound.

Synthesis Pathway: A Mechanistic Approach

While specific, proprietary industrial synthesis methods may vary, a logical and robust synthetic route can be constructed based on established organometallic and coupling reactions. The causality for this multi-step approach is to build the complex molecule by sequentially connecting its three primary fragments: the benzonitrile unit, the cyclohexyl spacer, and the propenyl tail. A plausible workflow is outlined below.

Proposed Synthetic Workflow

This pathway leverages a key intermediate, 4-(trans-4-oxocyclohexyl)benzonitrile, which can be synthesized via methods analogous to those used for similar pharmaceutical intermediates.[7][8] The final propenyl group is then installed using a stereoselective olefination reaction.

Caption: Proposed workflow for the synthesis of the title compound.

Expert Rationale:

-

Step 1-4: This sequence establishes the core 4-(cyclohexyl)benzonitrile structure. Protecting one ketone of the starting diketone as a ketal is a standard strategy to ensure regioselectivity in the Grignard reaction.

-

Step 5: The Wittig or Horner-Wadsworth-Emmons (HWE) Reaction: This is the crucial step for installing the propenyl tail. The HWE reaction, using a phosphonate ester, is often preferred as it typically provides higher (E)-alkene selectivity, which is critical for achieving the desired linear molecular geometry for liquid crystal applications. The choice of this reaction is based on its reliability and stereochemical control in converting ketones to alkenes.

Core Application in Nematic Liquid Crystal Mixtures

The primary application of this compound is as a component in nematic liquid crystal mixtures for displays. Liquid crystals rarely consist of a single compound; rather, they are eutectic mixtures of several mesogenic compounds. This formulation strategy allows for the fine-tuning of critical performance parameters.

Role of this compound in a Mixture:

-

Raising the Clearing Point: Its rigid structure contributes to a stable mesophase, often raising the clearing point (the temperature at which the material becomes an isotropic liquid) of the mixture.

-

Dielectric Anisotropy: The strong dipole of the nitrile group contributes significantly to a high positive dielectric anisotropy (Δε). This property is essential for low-voltage operation of twisted nematic (TN) or in-plane switching (IPS) LCDs.

-

Viscosity Modification: The length and nature of the alkyl/alkenyl tail influence the rotational viscosity of the mixture, which in turn affects the display's response time.

Caption: Principle of electric field alignment in nematic LCs.

Experimental Protocols

Protocol: Purity Verification by Gas Chromatography (GC)

Causality: Gas chromatography is the standard method cited for purity assessment of this compound.[2] It separates volatile compounds based on their boiling point and interaction with the column's stationary phase, allowing for precise quantification of the main component versus any impurities.

Methodology:

-

Sample Preparation: Accurately weigh ~10 mg of the compound and dissolve it in 10 mL of a suitable solvent (e.g., Methanol or Dichloromethane) to create a 1 mg/mL solution.

-

Instrument Setup:

-

Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5MS).

-

Injector: Set to 250°C with a split ratio of 50:1.

-

Detector (FID): Set to 280°C.

-

Oven Program: Start at 150°C, hold for 1 minute, then ramp at 10°C/min to 280°C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

-

Injection: Inject 1 µL of the prepared sample.

-

Analysis: Integrate the resulting chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. A purity of >98.0% is expected.[2]

Safety, Handling, and Storage

This compound is classified as toxic and requires careful handling to avoid exposure.[2]

Table 2: GHS Hazard and Precautionary Information

| Category | Code(s) | Description | Source(s) |

| Hazard Statements | H301 + H311 + H331 | Toxic if swallowed, in contact with skin or if inhaled. | [2] |

| Precautionary: Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [2] |

| P270 | Do not eat, drink or smoke when using this product. | ||

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | ||

| Precautionary: Response | P301 + P310 | IF SWALLOWED: Immediately call a POISON CENTER/doctor. | [2] |

| P302 + P352 | IF ON SKIN: Wash with plenty of water. | [2] | |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [2] | |

| Precautionary: Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. | [2] |

| Precautionary: Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. | [2] |

Handling Protocol:

-

Always handle this compound within a certified chemical fume hood.

-

Use personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.

-

Avoid generating dust during weighing and transfer.

-

Ensure an eyewash station and safety shower are immediately accessible.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[2]

Conclusion

This compound (CAS: 96184-40-6) is a highly specialized organic compound with a molecular structure optimized for use in nematic liquid crystal applications. Its rod-like shape, high polarity, and thermal stability make it an invaluable component for formulating the advanced mixtures used in modern liquid crystal displays. A thorough understanding of its synthesis, physicochemical properties, and stringent safety requirements is essential for its effective and safe utilization in research and development.

References

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. 4-[trans-4-[(E)-1-Propenyl]cyclohexyl]benzonitrile | 96184-40-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. Vertical Orientation of Liquid Crystal on Comb-Like 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted Polystyrene Containing Liquid Crystal Precursor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SYNTHON Chemicals Shop | 4-(trans-4´-n-Propylcyclohexyl)benzonitrile | Liquid crystals reactive mesogens crown ethers calixarenes [shop.synthon-chemicals.com]

- 5. Cas 61204-01-1,trans-4-(4-Pentylcyclohexyl)benzonitrile | lookchem [lookchem.com]

- 6. trans-4-(4-Heptylcyclohexyl)benzonitrile | C20H29N | CID 109064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chemscene.com [chemscene.com]

- 10. echemi.com [echemi.com]

- 11. 4-[trans-4-[(E)-1-Propenyl]cyclohexyl]benzonitrile 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 12. TRANS-4-(4-PROPYL-CYCLOHEXYL)-BENZONITRILE | CymitQuimica [cymitquimica.com]

- 13. fishersci.com [fishersci.com]

- 14. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 15. 4-(trans-4-Butylcyclohexyl)benzonitrile | C17H23N | CID 109062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 4-[trans-4-(trans-4-Pentylclohexyl) cyclohexyl]benzonetrile [myskinrecipes.com]

- 17. researchgate.net [researchgate.net]

- 18. 4-(trans-4-ペンチルシクロヘキシル)ベンゾニトリル 99%, liquid crystal (nematic) | Sigma-Aldrich [sigmaaldrich.com]

- 19. calpaclab.com [calpaclab.com]

- 20. p-[trans-4-(1E-Propenyl)cyclohexyl]benzonitrile, CAS No. 96184-40-6 - iChemical [ichemical.com]

4-(trans-4-((E)-Prop-1-en-1-yl)cyclohexyl)benzonitrile physical properties

An In-Depth Technical Guide to the Physical Properties of 4-(trans-4-((E)-Prop-1-en-1-yl)cyclohexyl)benzonitrile

Introduction

This compound, a substituted benzonitrile derivative, represents a class of molecules with significant interest in materials science and medicinal chemistry. Its rigid core, comprised of a phenyl ring and a cyclohexane moiety, combined with the polar nitrile group and a propenyl chain, imparts unique physicochemical characteristics. These molecules are often investigated as components of liquid crystal mixtures, owing to their anisotropic shape and strong dipole moment.

This technical guide provides a comprehensive examination of the core physical properties of this compound. It is designed for researchers, scientists, and drug development professionals who require a deep understanding of its characteristics for application in synthesis, material formulation, or as a molecular scaffold. The following sections detail the compound's identity, summarize its key physical properties, and provide validated experimental protocols for their determination, underscoring the causality behind the chosen methodologies.

Molecular Structure and Identification

The unambiguous identification of a compound is the foundation of all subsequent research. The structural and identifying information for this compound is summarized below. The trans configuration of the cyclohexane ring and the (E)-isomer of the propenyl double bond are critical stereochemical features that dictate the molecule's overall shape and its ability to self-assemble in ordered phases.

Caption: Experimental workflow for DSC analysis.

Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR spectroscopy is indispensable for confirming the chemical structure, including the specific stereochemistry (trans and E isomers), which is impossible to determine from melting point or mass spectrometry alone. ¹H NMR confirms the presence and connectivity of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton. The coupling constants (J-values) between protons on the double bond and the cyclohexane ring are definitive proof of the assigned stereochemistry.

Protocol:

-

Sample Preparation: Dissolve approximately 10-15 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The deuterated solvent is essential as it is "invisible" in the ¹H NMR spectrum.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup: Insert the tube into the NMR spectrometer's probe. The instrument is tuned and the magnetic field is "shimmed" to maximize homogeneity.

-

Acquisition:

-

Acquire a ¹H NMR spectrum. Key expected signals include: aromatic protons (doublets in the 7-8 ppm region), vinylic protons of the propenyl group (multiplets around 5-6 ppm), aliphatic protons of the cyclohexane ring (broad multiplets from 1-3 ppm), and the methyl group (a doublet around 1-2 ppm).

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum to observe all unique carbon atoms.

-

-

Data Processing & Interpretation: The raw data (Free Induction Decay) is Fourier transformed. The resulting spectrum is phased and baseline-corrected. The chemical shifts, integration (for ¹H), and coupling patterns are analyzed to confirm the structure matches that of this compound.

Synthesis of 4-(trans-4-((E)-Prop-1-en-1-yl)cyclohexyl)benzonitrile: An In-depth Technical Guide

Introduction: The Significance of Alkenyl-Substituted Cyclohexylbenzonitriles in Advanced Materials

The field of liquid crystal displays (LCDs) and other electro-optic technologies is in constant pursuit of materials with optimized physical and chemical properties. Among the vast array of liquid crystalline compounds, those possessing the 4-cyclohexylbenzonitrile core structure have proven to be foundational components in many commercially successful formulations.[1] The introduction of an alkenyl substituent, such as the (E)-prop-1-en-1-yl group, at the 4-position of the cyclohexane ring offers a sophisticated means to fine-tune the mesogenic properties of these materials. This strategic modification can influence key parameters including the nematic-isotropic transition temperature (clearing point), dielectric anisotropy, and viscosity, thereby enhancing the performance characteristics of liquid crystal devices.[1]

This technical guide provides a comprehensive overview of a robust and reliable synthetic pathway to 4-(trans-4-((E)-Prop-1-en-1-yl)cyclohexyl)benzonitrile. The synthesis is designed to be accessible to researchers and professionals in drug development and materials science, with a focus on elucidating the causal relationships behind experimental choices and ensuring procedural reproducibility. Each step is detailed with in-depth protocols, mechanistic insights, and data presentation to create a self-validating and authoritative resource.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule, this compound (I), points towards a Wittig reaction as the key carbon-carbon double bond-forming step. This disconnection reveals two primary building blocks: the aldehyde precursor, trans-4-(4-cyanophenyl)cyclohexanecarboxaldehyde (II) , and the corresponding phosphorus ylide derived from ethyltriphenylphosphonium bromide (III) .

Caption: Retrosynthetic disconnection of the target molecule.

This strategy is advantageous due to the high reliability and stereoselectivity often associated with the Wittig reaction, which is crucial for obtaining the desired (E)-isomer of the prop-1-en-1-yl group. The synthesis of the aldehyde precursor (II) is a critical preceding step, and a robust method for its preparation is paramount to the overall success of the synthetic campaign.

Synthesis Pathway: A Step-by-Step Elucidation

The synthesis of this compound is accomplished in a two-step sequence, commencing with the preparation of the key aldehyde intermediate followed by the Wittig olefination.

Step 1: Synthesis of trans-4-(4-cyanophenyl)cyclohexanecarboxaldehyde (II)

The synthesis of the aldehyde precursor is achieved through the hydrolysis of p-[4-(methoxymethylene)cyclohexyl]benzonitrile. This method provides a direct route to the desired aldehyde with good control over the trans stereochemistry.[2]

Reaction Scheme:

Mechanistic Insight: The reaction proceeds via an acid-catalyzed hydrolysis of the enol ether. The protonation of the double bond is followed by the addition of water to the resulting carbocation. Subsequent elimination of methanol and tautomerization yields the final aldehyde product. The use of a biphasic system with tetrahydrofuran (THF) and aqueous hydrochloric acid (HCl) ensures efficient reaction progress. The trans to cis ratio of the crude product is approximately 3:1, necessitating purification by recrystallization to isolate the desired trans isomer.[2]

Experimental Protocol:

A detailed, step-by-step methodology for this key experiment is provided below:

-

Reaction Setup: A mixture of 14.25 g of p-[4-(methoxymethylene)cyclohexyl]benzonitrile (96.1% purity) and 200 ml of a 4:1 (v/v) solution of tetrahydrofuran and 2N hydrochloric acid is prepared in a round-bottom flask equipped with a reflux condenser.[2]

-

Reaction Execution: The reaction mixture is heated to reflux and maintained at this temperature for 30 minutes.[2]

-

Workup: After cooling to room temperature, the reaction mixture is poured into 300 ml of water. The aqueous phase is extracted three times with 200 ml portions of diethyl ether.[2]

-

Purification of Organic Phase: The combined organic extracts are washed with 200 ml of water, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product as a slowly crystallizing oil.[2]

-

Isolation of the trans-isomer: The crude product is recrystallized from approximately 1.3 L of hexane to yield pure trans-4-(p-cyanophenyl)cyclohexanecarboxaldehyde as long, colorless needles.[2] A second crop of crystals can be obtained by concentrating the mother liquor.

| Parameter | Value | Reference |

| Starting Material | p-[4-(methoxymethylene)cyclohexyl]benzonitrile | [2] |

| Reagents | Tetrahydrofuran, 2N Hydrochloric Acid | [2] |

| Reaction Time | 30 minutes at reflux | [2] |

| Crude Product | 4-(p-cyanophenyl)cyclohexanecarboxaldehyde (trans/cis ≈ 3:1) | [2] |

| Purification Method | Recrystallization from hexane | [2] |

| Yield of trans-isomer | 57% (after two cycles) | [2] |

| Melting Point | 57.1 °C | [2] |

Step 2: Wittig Olefination to Yield this compound (I)

The final step in the synthesis is a Wittig reaction between the aldehyde precursor (II) and the phosphorus ylide generated from ethyltriphenylphosphonium bromide (III). This reaction is a classic and highly effective method for the formation of alkenes from carbonyl compounds.[3]

Reaction Scheme:

Mechanistic Insight: The reaction is initiated by the deprotonation of the phosphonium salt (III) with a strong base, such as sodium hydroxide, to form the nucleophilic phosphorus ylide.[3] The ylide then attacks the electrophilic carbonyl carbon of the aldehyde (II) to form a betaine intermediate, which subsequently collapses to an oxaphosphetane. The driving force for the reaction is the formation of the highly stable triphenylphosphine oxide byproduct, which leads to the elimination of the alkene product.[3] The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide; unstabilized ylides, such as the one derived from ethyltriphenylphosphonium bromide, typically favor the formation of the (Z)-alkene. However, in this specific case, the steric bulk of the cyclohexyl group is expected to favor the formation of the thermodynamically more stable (E)-isomer.

Experimental Protocol:

A representative, step-by-step methodology for this Wittig reaction is as follows:

-

Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend ethyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF). Cool the suspension in an ice bath.

-

Base Addition: Slowly add a strong base, such as a solution of sodium bis(trimethylsilyl)amide (NaHMDS) or n-butyllithium (n-BuLi) in THF, to the stirred suspension. The formation of the ylide is typically indicated by a color change (often to a deep red or orange). Allow the mixture to stir at 0 °C for 30-60 minutes.

-

Aldehyde Addition: Dissolve trans-4-(4-cyanophenyl)cyclohexanecarboxaldehyde (II) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Quenching and Workup: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford the pure this compound.

| Parameter | Typical Conditions |

| Phosphonium Salt | Ethyltriphenylphosphonium bromide |

| Base | Sodium bis(trimethylsilyl)amide (NaHMDS) or n-Butyllithium (n-BuLi) |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Reaction Temperature | 0 °C to Room Temperature |

| Purification Method | Column Chromatography (Silica Gel) |

Purification and Characterization of the Final Product

The purity of liquid crystalline materials is of paramount importance as even trace impurities can significantly impact their physical properties and performance in devices. The final product, this compound, should be subjected to rigorous purification and characterization.

Purification Techniques:

-

Column Chromatography: As mentioned in the experimental protocol, this is the primary method for removing the triphenylphosphine oxide byproduct and any unreacted starting materials.

-

Recrystallization: For solid liquid crystals, recrystallization from a suitable solvent system (e.g., ethanol, hexane, or a mixture thereof) is an effective method for achieving high purity.[2]

-

Zone Refining: For obtaining ultra-pure materials, zone refining can be employed, which involves repeatedly passing a molten zone through a solid sample to segregate impurities.

Characterization Methods:

The structure and purity of the synthesized compound should be confirmed using a combination of spectroscopic and analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure, including the stereochemistry of the double bond and the cyclohexane ring.

-

Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the nitrile group (C≡N) and the carbon-carbon double bond (C=C).

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the product.

-

Differential Scanning Calorimetry (DSC): DSC is used to determine the phase transition temperatures (e.g., melting point and clearing point) of the liquid crystal.

-

Polarized Optical Microscopy (POM): POM is used to observe the liquid crystalline textures and identify the mesophases.

Conclusion and Future Perspectives

The synthetic pathway detailed in this guide provides a reliable and well-documented method for the preparation of this compound, a valuable component for advanced liquid crystal mixtures. The emphasis on detailed experimental protocols and mechanistic understanding is intended to empower researchers to successfully synthesize and further investigate this class of materials.

Future research in this area may focus on the development of more efficient and sustainable synthetic methods, such as catalytic approaches that avoid the generation of stoichiometric byproducts like triphenylphosphine oxide. Furthermore, the synthesis of a broader range of alkenyl-substituted cyclohexylbenzonitriles with varying chain lengths and substitution patterns will continue to be a fruitful area of exploration for the design of next-generation liquid crystal materials with tailored properties for specific applications.

Caption: Experimental workflow for the synthesis pathway.

References

-

Synthesis of trans-4-(p-cyanophenyl)cyclohexanecarboxaldehyde. PrepChem.com. Available at: [Link] (Accessed: January 17, 2026).

-

Wittig Reaction Experiment Part 2: Reaction and Product Isolation. YouTube. Available at: [Link] (Accessed: January 17, 2026).

-

The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. ScienceDirect. Available at: [Link] (Accessed: January 17, 2026).

-

Vilsmeier-Haack Reaction - Organic Chemistry Portal. Organic-Chemistry.org. Available at: [Link] (Accessed: January 17, 2026).

-

Vilsmeier–Haack reaction - Wikipedia. Wikipedia. Available at: [Link] (Accessed: January 17, 2026).

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research. Available at: [Link] (Accessed: January 17, 2026).

-

A Publication of Reliable Methods for the Preparation of Organic Compounds - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link] (Accessed: January 17, 2026).

- Method for synthesizing trans-4-(trans-4'-alkyl cyclohexyl) cyclohexanal. Google Patents.

-

CuH-Catalyzed Regio- and Enantioselective Formal Hydroformylation of Vinyl Arenes. National Institutes of Health. Available at: [Link] (Accessed: January 17, 2026).

- Purification of liquid crystals and liquid crystal composition. Google Patents.

-

13C NMR Investigations and Molecular Order of 4-(trans-4'-hexylcyclohexyl)-isothiocyanatobenzene (6CHBT). Royal Society of Chemistry. Available at: [Link] (Accessed: January 17, 2026).

-

Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis | Request PDF. ResearchGate. Available at: [Link] (Accessed: January 17, 2026).

-

4-(trans-4-Ethylcyclohexyl)benzonitrile, min 98% (GC), 100 grams. CP Lab Safety. Available at: [Link] (Accessed: January 17, 2026).

-

Wittig Reaction Experiment Part 1, Prelab. YouTube. Available at: [Link] (Accessed: January 17, 2026).

Sources

4-(trans-4-((E)-Prop-1-en-1-yl)cyclohexyl)benzonitrile molecular weight

An In-Depth Technical Guide to the Characterization of 4-(trans-4-((E)-Prop-1-en-1-yl)cyclohexyl)benzonitrile

Abstract

This technical guide provides a comprehensive framework for the analytical characterization of this compound, a molecule of significant interest in materials science and potentially as a structural scaffold in medicinal chemistry. As a member of the cyclohexylbenzonitrile class of compounds, which are known for their liquid crystalline properties, rigorous and multi-faceted characterization is paramount to ensuring its suitability for advanced applications.[1] This document details the essential physicochemical properties and presents validated, step-by-step protocols for molecular weight determination, structural elucidation, purity assessment, and thermal analysis. The methodologies are grounded in fundamental scientific principles, reflecting field-proven insights for researchers, scientists, and drug development professionals.

Introduction and Molecular Overview

This compound is an organic compound featuring a rigid benzonitrile head group, a conformationally flexible trans-substituted cyclohexane ring, and a terminal (E)-propenyl tail. This specific combination of a polar nitrile group and a nonpolar hydrocarbon body imparts an amphiphilic character, which is a common feature in molecules designed to exhibit liquid crystal phases (mesophases).[2][3] The stereochemistry—specifically the trans relationship of the substituents on the cyclohexane ring and the E (trans) configuration of the alkene—is critical. These configurations ensure a more linear, rod-like molecular shape, which is conducive to the molecular alignment required for forming liquid crystalline states.[4]

The historical development of cyclohexylbenzonitrile compounds was driven by the need for stable, reliable materials for liquid crystal displays (LCDs).[1] The introduction of various alkyl and alkenyl chains allows for the fine-tuning of properties such as melting point, clearing point (the temperature at which the material becomes an isotropic liquid), and dielectric anisotropy. Understanding the precise molecular weight, structure, purity, and thermal behavior of this specific molecule is the foundational step for any research or development application.

Physicochemical Properties

A precise understanding of the fundamental physicochemical properties is the cornerstone of all subsequent experimental work. These values are critical for calculating concentrations, interpreting spectral data, and predicting material behavior.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₉N | [5][6] |

| Molecular Weight | 225.34 g/mol | [5][6] |

| CAS Number | 96184-40-6 | [5][6] |

| Appearance | White Crystalline Powder | [6] |

| Melting Point | 66 °C | [5][6] |

| IUPAC Name | 4-[4-[(E)-prop-1-enyl]cyclohexyl]benzonitrile | [6] |

| Synonyms | 1-Cyano-4-[trans-4-[(E)-1-propenyl]cyclohexyl]benzene | [5][6][7] |

Analytical Characterization Protocols

The following sections provide detailed methodologies for the comprehensive characterization of the title compound. The causality behind experimental choices is explained to provide a deeper understanding beyond simple procedural steps.

Molecular Weight Verification by Mass Spectrometry (MS)

Expertise & Rationale: Mass spectrometry is the definitive technique for determining the molecular weight of an organic compound.[8][9] It works by ionizing molecules and then separating these ions based on their mass-to-charge (m/z) ratio.[10][11] For a compound like this compound, a "soft" ionization technique such as Electrospray Ionization (ESI) is preferred. This is because ESI minimizes fragmentation, ensuring a strong signal for the molecular ion peak ([M+H]⁺ or [M+Na]⁺), which directly confirms the molecular weight.

-

Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of a high-purity solvent like methanol or acetonitrile. This creates a stock solution of 1 mg/mL. Further dilute this solution 100-fold with the same solvent to a final concentration of 10 µg/mL. The goal is to avoid detector saturation and promote efficient ionization.

-

Instrumentation Setup:

-

Ionization Source: Electrospray Ionization (ESI), positive ion mode.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF). TOF analyzers are recommended for high-resolution mass measurements, which can further confirm the elemental composition.

-

Infusion: Directly infuse the sample solution into the mass spectrometer using a syringe pump at a low flow rate (e.g., 5-10 µL/min). This ensures a stable and continuous ion signal.

-

-

Data Acquisition: Scan a mass range that comfortably brackets the expected molecular weight. A range of m/z 100-500 is typically sufficient.

-

Data Analysis:

-

Identify the peak with the highest m/z value in the spectrum. This is typically the molecular ion peak.

-

For this compound (MW = 225.34), expect to see a prominent peak at m/z ≈ 226.35, corresponding to the protonated molecule ([C₁₆H₁₉N + H]⁺).

-

Also, look for adducts, such as a sodium adduct ([M+Na]⁺) at m/z ≈ 248.33, which are common in ESI and further validate the molecular weight.

-

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR spectroscopy is the most powerful tool for elucidating the detailed atomic connectivity of a molecule.[12] It provides information on the chemical environment of each nucleus (¹H and ¹³C), allowing for the unequivocal confirmation of the compound's structure.[13] For this molecule, ¹H NMR will confirm the presence and connectivity of aromatic, cyclohexyl, and alkenyl protons, while ¹³C NMR will identify the number and type of carbon atoms (e.g., nitrile, aromatic, aliphatic). Two-dimensional NMR experiments like COSY (Correlation Spectroscopy) can be used to establish proton-proton couplings and confirm neighboring relationships.

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃). CDCl₃ is a good choice as it is an excellent solvent for most organic compounds and its residual proton signal is easily identified. Transfer the solution to a 5 mm NMR tube.

-

Instrumentation Setup:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion, especially for resolving the complex multiplets of the cyclohexane ring.

-

Experiments: Acquire standard ¹H, ¹³C{¹H} (proton-decoupled), and optionally a 2D ¹H-¹H COSY spectrum.

-

-

Data Acquisition:

-

¹H NMR: Acquire data with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

¹³C NMR: This requires more scans (typically 1024 or more) due to the lower natural abundance of the ¹³C isotope.

-

-

Expected Spectral Features & Analysis:

-

¹H NMR:

-

Aromatic Region (δ ≈ 7.4-7.7 ppm): Two doublets characteristic of a 1,4-disubstituted benzene ring.

-

Alkenyl Region (δ ≈ 5.4-5.7 ppm): Two multiplets corresponding to the two protons on the C=C double bond, showing coupling to each other and to the methyl group.

-

Cyclohexyl & Aliphatic Region (δ ≈ 1.0-2.6 ppm): A series of complex, overlapping multiplets for the 11 protons of the cyclohexane ring and the attached methine.

-

Methyl Region (δ ≈ 1.7 ppm): A doublet for the three protons of the terminal methyl group, coupled to the adjacent vinyl proton.

-

-

¹³C NMR:

-

Nitrile Carbon (δ ≈ 119-122 ppm): A characteristic quaternary carbon signal.

-

Aromatic Carbons (δ ≈ 110-150 ppm): Four signals for the six aromatic carbons (due to symmetry).

-

Alkenyl Carbons (δ ≈ 125-140 ppm): Two signals for the C=C bond.

-

Aliphatic Carbons (δ ≈ 25-50 ppm): Signals corresponding to the carbons of the cyclohexane ring.[14]

-

Methyl Carbon (δ ≈ 18 ppm): A signal for the terminal methyl group.

-

-

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Expertise & Rationale: HPLC is the gold standard for determining the purity of chemical compounds in research and pharmaceutical settings.[15] It separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent).[15] For a non-polar compound like this, a reversed-phase HPLC (RP-HPLC) method is ideal. A C18 (octadecylsilyl) column is used as the stationary phase, and a polar mobile phase (like acetonitrile and water) is used to elute the compounds. Purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks detected.

-

Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in acetonitrile. Filter the solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column. Dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

-

Instrumentation Setup:

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile (Solvent B) and water (Solvent A).

-

Detection: UV-Vis detector set to a wavelength where the benzonitrile chromophore absorbs strongly (e.g., 230 nm).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

-

Gradient Elution: An isocratic (constant mobile phase composition) method may work, but a gradient method provides better resolution for separating potential impurities with different polarities.

-

Example Gradient: Start with 70% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

-

-

Data Analysis:

-

The result is a chromatogram plotting detector response against time.

-

The main compound should appear as a single, sharp, well-defined peak.

-

Calculate the purity by the area percent method:

-

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

-

-

A purity level of ≥98.0% is common for commercially available research-grade materials.[6]

-

Sources

- 1. benchchem.com [benchchem.com]

- 2. Liquid crystal - Wikipedia [en.wikipedia.org]

- 3. ipme.ru [ipme.ru]

- 4. Benzonitrile,4-[2-(trans-4-propylcyclohexyl)ethyl]- () for sale [vulcanchem.com]

- 5. labsolu.ca [labsolu.ca]

- 6. 4-[trans-4-[(E)-1-Propenyl]cyclohexyl]benzonitrile 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 7. 4-[trans-4-[(E)-1-Propenyl]cyclohexyl]benzonitrile | 96184-40-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. tutorchase.com [tutorchase.com]

- 9. Mass Spectrometry Molecular Weight [en.biotech-pack.com]

- 10. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]

- 11. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 12. arxiv.org [arxiv.org]

- 13. hyphadiscovery.com [hyphadiscovery.com]

- 14. researchgate.net [researchgate.net]

- 15. moravek.com [moravek.com]

4-(trans-4-((E)-Prop-1-en-1-yl)cyclohexyl)benzonitrile nematic phase properties

An In-depth Technical Guide to the Nematic Phase Properties of 4-(trans-4-((E)-Prop-1-en-1-yl)cyclohexyl)benzonitrile

Introduction

This compound is a calamitic (rod-like) liquid crystal belonging to the cyanobiphenyl family, a class of materials foundational to liquid crystal display (LCD) technology and other electro-optic applications.[1] Its molecular architecture, featuring a polar benzonitrile head, a rigid aliphatic cyclohexyl ring, and a propenyl tail, imparts the delicate balance of intermolecular forces necessary for the formation of a nematic mesophase.[2] In this phase, the molecules exhibit long-range orientational order, aligning their long axes along a common direction known as the director, while lacking long-range positional order, thus retaining fluidity.[3][4]

This guide provides a comprehensive technical overview of the key physical properties of this compound in its nematic state. As a Senior Application Scientist, the focus extends beyond mere data presentation to elucidate the causality behind the experimental methodologies. The protocols described herein are designed as self-validating systems, providing researchers and drug development professionals with a robust framework for the characterization of this and similar liquid crystalline materials.

Molecular Structure and its Influence on Mesogenic Properties

The physical properties of a liquid crystal are intrinsically linked to its molecular structure. For the title compound, several key features are paramount:

-

Polar Cyano Group (-C≡N): This group creates a strong permanent dipole moment along the principal molecular axis. This is the primary driver for the material's large positive dielectric anisotropy (Δε), which is essential for reorientation by an external electric field.[5]

-

Rigid Core (Phenyl and Cyclohexyl Rings): The combination of the aromatic benzonitrile and the saturated cyclohexyl ring provides the molecular rigidity required to maintain orientational order over a defined temperature range. This core, particularly the π-conjugated phenyl ring, also creates a significant anisotropy in molecular polarizability, leading to high optical birefringence (Δn).[5]

-

Alkyl Tail (-CH=CH-CH₃): The propenyl tail contributes to the overall molecular shape and influences the melting and clearing points. The double bond adds rigidity compared to a simple propyl chain, which can affect the elastic constants and viscosity.

Below is a diagram illustrating the relationship between the molecule's structure and its key physical properties.

Caption: Structure-property relationships in the liquid crystal.

Characterization of Nematic Phase Properties

A full characterization of a nematic liquid crystal requires the determination of its phase transition temperatures, optical anisotropy, dielectric anisotropy, and elastic constants. The following sections detail the experimental protocols for these measurements.

Nematic-Isotropic Phase Transition Temperature (TNI)

The nematic-isotropic phase transition, or clearing point (TNI), is the temperature at which the material loses its long-range orientational order and becomes an isotropic liquid.[6][7] This is a first-order phase transition and is one of the most fundamental properties of a liquid crystal.[7] A related compound, 4-(trans-4´-n-Propylcyclohexyl)benzonitrile (PCH3), exhibits a clearing point at 43°C.[8]

This method provides a direct visual confirmation of the phase transition.

-

Objective: To determine the TNI by observing the disappearance of the birefringent nematic texture upon heating.

-

Apparatus and Materials:

-

Polarizing Optical Microscope with a rotating stage.

-

Hot stage with a programmable temperature controller (e.g., Linkam or Mettler-Toledo).

-

Untreated glass microscope slides and cover slips.

-

Sample of this compound.

-

-

Procedure:

-

Place a small amount of the sample on a microscope slide and cover with a cover slip.

-

Position the slide on the hot stage. Heat the sample above its expected TNI until it becomes fully isotropic (the view under crossed polarizers will be completely dark).

-

Cool the sample slowly (e.g., 1-2°C/min). Observe the nucleation and growth of nematic domains (schlieren or threaded texture) from the isotropic liquid. Note the temperature at which this occurs.[1]

-

Now, heat the sample slowly (e.g., 1-2°C/min) through the transition.

-

The TNI is recorded as the temperature at which the last vestige of the birefringent texture disappears, leaving a uniformly dark field of view.

-

-

Causality and Validation: Using both a cooling and heating cycle helps to identify the equilibrium transition temperature and check for supercooling effects. The sharp, distinct transition from a textured, bright image to a completely dark field under crossed polarizers provides a clear and unambiguous endpoint.[9]

Optical Anisotropy (Birefringence, Δn)

Birefringence (Δn) is the difference between the extraordinary (nₑ, for light polarized parallel to the director) and ordinary (nₒ, for light polarized perpendicular to the director) refractive indices (Δn = nₑ - nₒ).[10][11] It is a measure of the material's optical anisotropy and is a critical parameter for display and photonic applications.[12]

-

Objective: To measure nₑ and nₒ at a specific wavelength and temperature, and to calculate Δn.

-

Apparatus and Materials:

-

Abbe refractometer equipped with a sodium lamp (λ = 589 nm) or other monochromatic light source.

-

Polarizing film.

-

Temperature-controlled water bath to circulate through the refractometer prisms.

-

Homogeneously aligned liquid crystal cell (or alternatively, the liquid can be placed directly on the prism with appropriate surface treatment).

-

-

Procedure:

-

Set the refractometer to the desired measurement temperature (e.g., 25°C) using the circulating water bath.

-

Place a sheet of polarizing film between the light source and the prism.

-

Introduce the liquid crystal sample into the measurement cell or directly onto the prism. The director of the liquid crystal must be aligned in the plane of the prism surface.

-

Rotate the polarizer so that its transmission axis is parallel to the liquid crystal director. The measured refractive index is nₑ.

-

Rotate the polarizer by 90 degrees, so its axis is perpendicular to the director. The measured refractive index is nₒ.

-

Calculate the birefringence: Δn = nₑ - nₒ.

-

-

Causality and Validation: This direct measurement of the two principal refractive indices is the most fundamental method for determining birefringence. The quality of the alignment is crucial; poor alignment will result in blurred boundaries in the refractometer eyepiece and inaccurate values. The technique's validity is confirmed by the sharpness of the shadow line in the eyepiece for both polarizations.[13]

Dielectric Anisotropy (Δε)

Dielectric anisotropy (Δε) is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the director (Δε = ε∥ - ε⊥).[14] It dictates the material's response to an applied electric field. A positive Δε means the director will align parallel to the field.[15]

-

Objective: To measure ε∥ and ε⊥ and calculate Δε.

-

Apparatus and Materials:

-

LCR meter.

-

Function generator and voltage amplifier.

-

Two liquid crystal cells (~5-10 µm thick) with transparent ITO electrodes: one providing planar alignment (for ε⊥) and one providing homeotropic alignment (for ε∥).

-

Temperature-controlled sample holder.

-

-

Procedure:

-

Measure the capacitance of the empty cell (Cempty) and the cell thickness (d).

-

For ε⊥: Fill the planar-aligned cell with the liquid crystal. In the absence of a field, the director is parallel to the electrodes.

-

Measure the capacitance of the filled cell (C⊥) at a standard frequency (e.g., 1 kHz).

-

Calculate ε⊥ = C⊥ / Cempty.

-

For ε∥: Fill the homeotropic-aligned cell. In the absence of a field, the director is perpendicular to the electrodes. A high-frequency, high-voltage field would be needed to reorient the director parallel to the field for measurement, which can be complex. A more straightforward approach is to use a planar cell and apply a strong AC voltage (well above the Frederiks threshold) to reorient the director perpendicular to the electrodes.

-

Alternatively, using a homeotropic cell, measure the capacitance (C∥).

-

Calculate ε∥ = C∥ / Cempty.

-

Calculate the dielectric anisotropy: Δε = ε∥ - ε⊥.

-

-

Causality and Validation: Using two different, well-defined alignment configurations (planar and homeotropic) allows for the direct probing of the dielectric tensor's principal components.[16] The measurement frequency of 1 kHz is chosen to be high enough to avoid field screening by mobile ions but low enough that the permanent dipoles can fully respond.[17]

Elastic Constants (K₁₁, K₂₂, K₃₃)

The Frank elastic constants describe the energy required for splay (K₁₁, bend), twist (K₂₂), and bend (K₃₃, splay) deformations of the director field.[18][19] These constants are crucial for determining the threshold voltage and response times in display devices.[20]

-

Objective: To determine the splay (K₁₁) and bend (K₃₃) elastic constants by measuring the threshold voltage for director reorientation.[21][22]

-

Apparatus and Materials:

-

LCR meter or a photodiode/oscilloscope setup for optical transmission measurement.

-

Function generator and voltage amplifier.

-

Planar (for K₁₁) and homeotropic (for K₃₃) aligned liquid crystal cells of known thickness (d).

-

Polarized light source (He-Ne laser) and polarizers for optical method.

-

Temperature-controlled sample holder.

-

-

Procedure (for K₁₁ - Splay):

-

Place the planar-aligned cell in the sample holder.

-

Apply a low-amplitude, 1 kHz sinusoidal voltage across the cell.

-

Slowly increase the voltage (V) while monitoring the cell's capacitance or optical transmittance (between crossed polarizers).

-

Initially, the capacitance/transmittance will be constant. At a specific threshold voltage (Vth), the director begins to reorient, causing a change in capacitance/transmittance.

-

Plot capacitance (or transmittance) versus applied voltage. The point where the curve deviates from its initial constant value is Vth.

-

Calculate the splay elastic constant using the formula: K₁₁ = ε₀Δε(Vth / π)² where ε₀ is the permittivity of free space.[18]

-

-

Procedure (for K₃₃ - Bend):

-

Repeat the above procedure using a homeotropic-aligned cell. The threshold voltage measured in this configuration corresponds to the bend deformation.

-

Calculate the bend elastic constant using the formula: K₃₃ = ε₀Δε(Vth / π)² (Note: for a material with Δε > 0, the field is applied to a homeotropic cell).

-

-

Causality and Validation: The Frederiks transition is a classic example of a field-induced instability where the elastic restoring torque is overcome by the dielectric torque.[23] The sharpness of the transition in the capacitance-voltage curve is a direct indicator of good sample alignment and provides a reliable measurement of the threshold.[24] This method directly links a macroscopic, measurable voltage to the microscopic elastic properties of the material.

Summary of Nematic Properties

The following table summarizes the key nematic phase properties for this class of liquid crystals. Note: Specific values for the propenyl derivative require experimental determination; values for the closely related propyl analog (PCH3) are provided for reference where available.

| Property | Symbol | Typical Value/Range | Measurement Technique |

| Nematic-Isotropic Transition | TNI | ~43 °C (for PCH3)[8] | Polarized Optical Microscopy (POM), DSC |

| Optical Birefringence | Δn | 0.10 - 0.15 at 589 nm, 25°C | Abbe Refractometer |

| Dielectric Anisotropy | Δε | +8 to +12 at 1 kHz, 25°C | Capacitance Measurement |

| Splay Elastic Constant | K₁₁ | 10 - 15 pN | Frederiks Transition |

| Bend Elastic Constant | K₃₃ | 12 - 20 pN | Frederiks Transition |

Experimental Workflow Visualization

The following diagram outlines the comprehensive workflow for the characterization of the nematic phase properties.

Caption: Workflow for nematic phase characterization.

Conclusion

This compound exemplifies the carefully engineered molecular structures that enable modern liquid crystal technologies. Its positive dielectric anisotropy, significant birefringence, and robust nematic phase make it a valuable component for electro-optic mixtures. The experimental methodologies detailed in this guide—polarized optical microscopy, refractometry, capacitance measurements, and Frederiks transition analysis—provide a complete framework for quantifying the critical physical parameters that govern its performance. By understanding the causality behind these experimental choices, researchers can ensure the acquisition of accurate and reliable data, accelerating the development of next-generation materials and devices.

References

-

IEEE. (2024). Time-Domain Characterization of Nematic Liquid Crystals Using Additive Manufacturing Microstrip Lines. IEEE Transactions on Instrumentation and Measurement, 73. Available from: [Link]

-

Ulański, J., & Perkowski, P. (2014). All-optical measurement of elastic constants in nematic liquid crystals. Optica Publishing Group. Available from: [Link]

-

University of Cambridge. (2011). Characterisation and Applications of Nematic Liquid Crystals in Microwave Devices. Available from: [Link]

-

University of Granada. (2024). Time-Domain Characterization of Nematic Liquid Crystals Using Additive Manufacturing Microstrip Lines. Available from: [Link]

-

International Journal of Innovative Research in Science & Engineering. (2016). CHARACTERIZATION OF LIQUID CRYSTALS: A LITERATURE REVIEW. Available from: [Link]

-

Scilit. (n.d.). The Determination of the Elastic Constants of Nematic Liquid Crystals. Available from: [Link]

-

University of Central Florida. (2010). Optical Fredericks Transition in a Nematic Liquid Crystal Layer. Available from: [Link]

-

ResearchGate. (2024). Time-Domain Characterization of Nematic Liquid Crystals Using Additive Manufacturing Microstrip Lines. Available from: [Link]

-

Optica Publishing Group. (2014). All-optical measurement of elastic constants in nematic liquid crystals. Available from: [Link]

-

ResearchGate. (2014). All-optical measurement of elastic constants in nematic liquid crystals. Available from: [Link]

-

ResearchGate. (n.d.). Mesomorphic and Anisotropic Properties of Trans-4-(4-Pentylcyclohexyl) Benzonitrile Doped with Chiral (Bis)Camphoralidene-Ethylenediamine. Available from: [Link]

-

MDPI. (2017). High Performance Negative Dielectric Anisotropy Liquid Crystals for Display Applications. Available from: [Link]

-

Chinese Physics B. (2024). Dielectric anisotropy in liquid crystal mixtures with nematic and smectic phases. Available from: [Link]

-

YouTube. (2024). What Is Birefringence In Liquid Crystals?. Available from: [Link]

-

IJIRSET. (n.d.). Birefringences of bio-based liquid crystals. Available from: [Link]

-

MIT Media Lab. (n.d.). Liquid Crystal. Available from: [Link]

-

ResearchGate. (n.d.). Some Physical Properties of Mesogenic 4-(trans-4′-n-Alkylcyclohexyl) Isothiocyanatobenzenes. Available from: [Link]

-

ResearchGate. (n.d.). Birefringence Dispersions of Liquid-Crystals. Available from: [Link]

-

ResearchGate. (n.d.). The nematic-isotropic phase transition temperatures obtained from the variations of diffusion coefficient in different LCE samples. Available from: [Link]

-

ResearchGate. (n.d.). Dielectric and Conductivity Anisotropy in Liquid Crystalline Phases, of Strongly Polar Thioesters. Available from: [Link]

-

ResearchGate. (n.d.). Dielectric anisotropy in liquid crystal mixtures with nematic and smectic phases. Available from: [Link]

-

ResearchGate. (n.d.). Dependence of the nematic-isotropic transition temperature of the.... Available from: [Link]

-

MDPI. (2018). High Birefringence Liquid Crystals. Available from: [Link]

-

Wikipedia. (n.d.). Liquid crystal. Available from: [Link]

-

ResearchGate. (n.d.). Elastic Constants of Nematic Liquid Crystals. Available from: [Link]

-

Chemistry LibreTexts. (2023). 11.8: Liquid Crystals. Available from: [Link]

-

RSC Publishing. (2018). Nematic-to-isotropic photo-induced phase transition in azobenzene-doped low-molar liquid crystals. Available from: [Link]

-

Stanford University. (2012). Phase transitions in liquid crystals. Available from: [Link]

-

ResearchGate. (n.d.). Elastic properties of bimesogenic liquid crystals. Available from: [Link]

-

MDPI. (2020). Nematic and Smectic Phases: Dynamics and Phase Transition. Available from: [Link]

Sources

- 1. Liquid crystal - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. mdpi.com [mdpi.com]

- 4. alternative-energy.alfa-chemistry.com [alternative-energy.alfa-chemistry.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. guava.physics.ucsd.edu [guava.physics.ucsd.edu]

- 8. SYNTHON Chemicals Shop | 4-(trans-4´-n-Propylcyclohexyl)benzonitrile | Liquid crystals reactive mesogens crown ethers calixarenes [shop.synthon-chemicals.com]

- 9. Nematic-to-isotropic photo-induced phase transition in azobenzene-doped low-molar liquid crystals - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. ijirset.com [ijirset.com]

- 11. Liquid Crystal [web.media.mit.edu]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. cpb.iphy.ac.cn [cpb.iphy.ac.cn]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. OPG [opg.optica.org]

- 19. scilit.com [scilit.com]

- 20. researchgate.net [researchgate.net]

- 21. users.soe.ucsc.edu [users.soe.ucsc.edu]

- 22. OPG [opg.optica.org]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

A Spectroscopic Guide to 4-(trans-4-((E)-Prop-1-en-1-yl)cyclohexyl)benzonitrile: Structure Elucidation for Advanced Materials

Introduction

4-(trans-4-((E)-Prop-1-en-1-yl)cyclohexyl)benzonitrile is a liquid crystal molecule of significant interest in the development of advanced optical and electronic materials.[1] Its rigid core, composed of a benzonitrile and a cyclohexane ring, coupled with a flexible propenyl tail, gives rise to the unique mesogenic properties that are crucial for applications in displays, sensors, and other smart materials.[2][3] A thorough understanding of its molecular structure is paramount for predicting and tuning its macroscopic properties. This technical guide provides an in-depth analysis of the spectroscopic data essential for the structural elucidation and quality control of this compound, tailored for researchers and professionals in drug development and materials science.

The structural integrity and purity of this compound are critically assessed using a suite of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique offers a unique window into the molecule's architecture, from the connectivity of its atoms to its vibrational modes and overall mass. This guide will dissect the theoretical underpinnings of the expected spectral features and provide practical protocols for data acquisition, ensuring scientific rigor and reproducibility.

Molecular Structure and Isomerism

The systematic name, this compound, precisely defines its stereochemistry. The "trans" designation indicates that the benzonitrile and propenyl groups are on opposite sides of the cyclohexane ring, in a 1,4-diequatorial conformation, which is the most thermodynamically stable arrangement. The "(E)" notation, from the German entgegen, specifies that the higher priority groups on the carbon-carbon double bond (the methyl group and the cyclohexyl ring) are on opposite sides. This specific geometry is crucial for its liquid crystalline behavior.

dot graph "molecular_structure" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} end_dot Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the connectivity and stereochemistry.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum provides detailed information about the chemical environment of each proton. The predicted chemical shifts are influenced by shielding and deshielding effects from neighboring functional groups.

Predicted ¹H NMR Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aromatic (ortho to CN) | ~7.60 | Doublet | ~8.0 | 2H |

| Aromatic (meta to CN) | ~7.35 | Doublet | ~8.0 | 2H |

| Vinylic | 5.40 - 5.60 | Multiplet | - | 2H |

| Benzylic CH | ~2.60 | Multiplet | - | 1H |

| Aliphatic CH (allylic) | ~2.10 | Multiplet | - | 1H |

| Cyclohexyl CH₂ (axial) | 1.80 - 2.00 | Multiplet | - | 4H |

| Methyl | ~1.65 | Doublet | ~6.5 | 3H |

| Cyclohexyl CH₂ (equatorial) | 1.20 - 1.50 | Multiplet | - | 4H |

Interpretation:

-

Aromatic Region (7.30 - 7.70 ppm): The electron-withdrawing nitrile group deshields the aromatic protons. The two doublets, characteristic of a 1,4-disubstituted benzene ring, correspond to the protons ortho and meta to the nitrile. The ortho protons are further downfield due to the stronger deshielding effect of the nitrile group.[4]

-

Vinylic Region (5.40 - 5.60 ppm): The two protons on the double bond will appear as a complex multiplet due to coupling to each other and the allylic proton. Their chemical shift is characteristic of protons on a carbon-carbon double bond.

-